molecular formula C16H26N4O2 B6177901 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide CAS No. 929623-85-8

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide

Cat. No.: B6177901
CAS No.: 929623-85-8
M. Wt: 306.4
InChI Key:
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Description

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with morpholine and dimethyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with morpholine.

    Attachment of the Dimethylbutanamide Moiety: The final step involves coupling the pyrimidine-morpholine intermediate with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme modulation is beneficial.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antiviral properties, making it a promising candidate for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine and pyrimidine moieties allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological or therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide
  • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide

Uniqueness

Compared to similar compounds, N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutanamide group may enhance its stability and binding affinity to certain targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

929623-85-8

Molecular Formula

C16H26N4O2

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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